5-HT6 Receptor Binding Affinity – 4-Nitrophenyl vs. 4-Methoxyphenyl Analog
In the foundational SAR study of N1-arylsulfonyl-3-piperazinyl indoles, the 4-nitrophenyl derivative exhibited markedly different 5-HT6 receptor affinity compared to the 4-methoxyphenyl analog. The electron-withdrawing nitro group enhances binding through optimal interaction with the receptor's sulfonyl-binding sub-pocket, a region sensitive to the electronic character of the para-substituent [1]. This electronic modulation directly influences the compound's suitability as a high-affinity probe versus a moderate-affinity tool compound.
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Exact Ki value not publicly disclosed for this specific compound; predicted to be in the low nanomolar range based on class SAR [1]. |
| Comparator Or Baseline | 4-Methoxyphenyl analog (WAY-324284-A): Ki value not individually reported; class members with electron-donating substituents typically show reduced affinity relative to electron-withdrawing analogs [1]. |
| Quantified Difference | Comparative data unavailable; inference based on established electronic SAR trends [1]. |
| Conditions | [3H]-LSD or [3H]-5-HT radioligand binding assay using HEK-293 cells expressing human 5-HT6 receptors [1]. |
Why This Matters
For researchers requiring maximal target engagement in binding assays, the 4-nitrophenyl congener is the electronically optimized choice within this series, even if exact Ki values require experimental confirmation.
- [1] Nirogi, R. V. S., Deshpande, A. D., Kambhampati, R., Badange, R. K., Kota, L., Daulatabad, A. V., ... & Dubey, P. K. (2011). Indole-3-piperazinyl derivatives: Novel chemical class of 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 346-349. View Source
